Mass Shift Differentiation: DL-Histidine-15N (M+1) vs. L-Histidine-15N₃ (M+3) in Mass Spectrometry
The critical differentiator for DL-Histidine-15N in mass spectrometry is its precise M+1 mass shift, derived from the single ¹⁵N substitution at the α-amine position. In established analytical methods, such as the one developed by Furuta et al. (1988) for histidinaemia diagnosis, this M+1 shift is a core component of the internal standard strategy [1]. Direct substitution with L-Histidine-15N₃, which exhibits an M+3 mass shift due to three ¹⁵N substitutions (α-N and both imidazole nitrogens) , would alter the target monitoring ion (m/z) and require complete method re-validation, introducing unnecessary complexity and potential for quantitative error.
| Evidence Dimension | Mass Shift (Relative to Unlabeled Histidine) |
|---|---|
| Target Compound Data | M+1 |
| Comparator Or Baseline | L-Histidine-15N₃ (M+3) and Unlabeled Histidine (M+0) |
| Quantified Difference | ΔM = +1 for target compound; ΔM = +3 for comparator L-Histidine-15N₃. |
| Conditions | Mass Spectrometry (MS) analysis, SIM mode. |
Why This Matters
This ensures method integrity and eliminates re-validation when using DL-Histidine-15N as an M+1 internal standard in established quantitative MS protocols.
- [1] Furuta, T., et al. (1988). Stable isotope dilution mass spectrometry for the diagnostic study of histidinaemia. Biomedical & Environmental Mass Spectrometry, 16(1-12), 313-316. View Source
